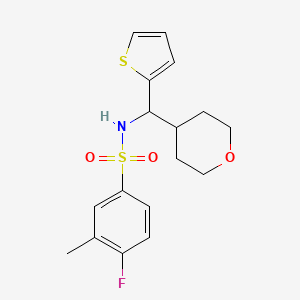

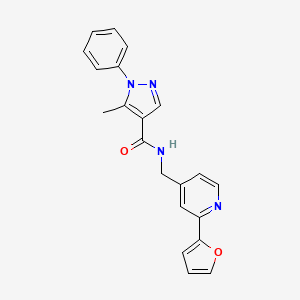

![molecular formula C13H11N5OS B2488293 6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 691868-59-4](/img/structure/B2488293.png)

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves multiple steps, including the construction of the pyrazolo[1,5-a]pyrimidine core, functionalization, and modifications to introduce specific substituents. Studies have explored different synthetic routes, demonstrating the versatility and chemical reactivity of this scaffold. For example, the synthesis of some pyrazolo[1,5-a]pyrimidine derivatives was performed to study their antiinflammatory properties, indicating the importance of structural modifications for biological activity (Auzzi et al., 1983).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system. This structural feature is crucial for the compound's biological activity. Crystallographic studies have provided insights into the molecular conformation, hydrogen-bonding patterns, and overall geometry of these compounds. For instance, a study on 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine revealed a hydrogen-bonded chain of rings, emphasizing the significance of molecular interactions in determining the structure (Portilla et al., 2006).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and electrophilic additions, due to the reactive sites on the pyrazole and pyrimidine rings. These reactions enable the introduction of diverse substituents, further modifying the compound's properties. The reactivity of these compounds is highlighted by the synthesis of derivatives with potential benzodiazepine receptor ligands (Bruni et al., 1994).

科学的研究の応用

Reactivity and Synthesis

- The compound has been explored for its reactivity in the synthesis of various heterocyclic derivatives. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones, which are of interest due to their potential as benzodiazepine receptor ligands (Bruni et al., 1994).

Pharmaceutical Interest

- Pyrazolo[1,5-a]pyrimidines, including derivatives of the specified compound, have attracted significant pharmaceutical interest. They have shown beneficial properties as antimetabolites in purine biochemical reactions and have antitrypanosomal activity (Abdelriheem et al., 2017).

Anti-inflammatory Properties

- Derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized to explore their anti-inflammatory properties. Structural modifications of these compounds have been studied to enhance their therapeutic index and reduce ulcerogenic activity (Auzzi et al., 1983).

Antimicrobial and Antifungal Activities

- Certain derivatives have shown promising antimicrobial and antifungal activities. For example, specific isomers exhibited significant antifungal abilities against pathogens like Colletotrichum gloeosporioides (Zhang et al., 2016).

- Another study reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents, demonstrating their efficacy against various microbial strains (Habib et al., 2007).

Tumor Imaging and PET Applications

- 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives have been developed and evaluated for their potential in tumor imaging with Positron Emission Tomography (PET). These derivatives showed varying uptake in tumor models, indicating their potential application in cancer diagnostics (Xu et al., 2012).

特性

IUPAC Name |

6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-8-6-11-14-3-2-10(18(11)16-8)9-7-15-13-17(12(9)19)4-5-20-13/h2-3,6-7H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQXOUQSGLPOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CN=C4N(C3=O)CCS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

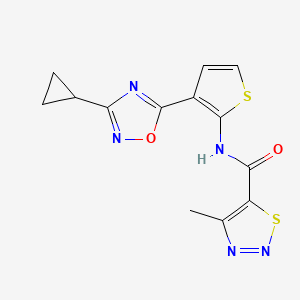

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

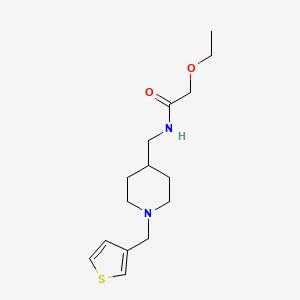

![6-(4-methoxybenzyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2488216.png)

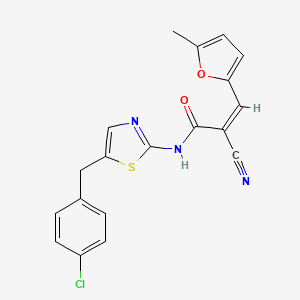

![8-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2488218.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

![6-(2,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2488223.png)

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)

![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)